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Introduction and Significance

Dolutegravir (DTG), a second-generation integrase strand transfer inhibitor (INSTI), represents a
cornerstone in modern antiretroviral therapy for HIV treatment due to its high genetic barrier to resistance
and favorable safety profile. However, as a Biopharmaceutics Classification System (BCS) Class II drug,
DTG exhibits poor aqueous solubility and consequently suffers from limited oral bioavailability
(approximately 16%), with up to 84% of the administered dose being excreted unchanged following oral
administration [1]. Furthermore, DTG demonstrates instability in acidic environments and potential
hepatotoxicity at conventional dosing levels, presenting significant challenges for effective therapeutic
application [1]. These limitations have prompted extensive research into advanced drug delivery systems,
particularly lipid-based nanoparticles (LNPs), which offer promising solutions to enhance DTG's solubility,

stability, and targeted delivery.

Lipid-based nanoparticles have emerged as versatile carriers for hydrophobic pharmaceuticals like DTG,
providing protection from degradation, improving bioavailability, and enabling targeted delivery to specific

tissues and cellular reservoirs. The successful implementation of LNP technology in SARS-CoV-2 mRNA
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vaccines has further validated their clinical potential and manufacturing scalability [2] [3]. For DTG
specifically, LNPs facilitate improved encapsulation efficiency, sustained release profiles, and enhanced
permeability across biological barriers, including the blood-brain barrier for potential management of
neuroAIDS [4]. The table below summarizes key parameters and their significance in DTG-loaded LNP

development:

Table 1: Critical Quality Attributes for DTG-Loaded Lipid Nanoparticles

Parameter

Target Range

Significance

Impact on Performance

Particle Size

Polydispersity
Index (PDI)

Zeta Potential

Encapsulation
Efficiency

Drug Loading
Capacity

50-200 nm

<0.3 (ideal: 0.05-
0.2)

+30 mV for
moderate stability

>85% (traditional),
8-49% (input-
based)

Varies by
formulation

Affects cellular uptake,
biodistribution, and
stability

Indicates size
distribution
homogeneity

Predicts colloidal
stability

Measures drug loading
success

Determines therapeutic
dosage

Smaller particles (<200 nm)
show enhanced penetration and
absorption [3]

Lower PDI ensures batch-to-
batch reproducibility and
consistent drug release [3]

High absolute values prevent
aggregation; positive charges
may increase toxicity [3]

Higher EE reduces drug waste
and improves therapeutic index

[5]

Balanced with stability
requirements; affects final
dosage form [2]

Formulation Compositions and Design Strategies

The composition of lipid-based nanoparticles significantly influences their physicochemical properties,
encapsulation efficiency, and ultimately, their therapeutic performance. Research on DTG-loaded LNPs has
explored various lipid components, surfactants, and preparation methods to optimize drug delivery. The

foundational components typically include ionizable lipids that facilitate nucleic acid encapsulation in
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mRNA applications but also serve to encapsulate hydrophobic drugs like DTG through hydrophobic
interactions, phospholipids that provide structural integrity to the lipid bilayer, sterols (primarily
cholesterol) that enhance membrane stability and fluidity, and PEG-lipids that control nanoparticle size and

improve stability by reducing immune recognition [3] [5].

Several innovative formulation approaches have been investigated specifically for DTG delivery. Sreethu et
al. developed DTG-loaded nanoparticles using CAPMUL MCM EP and Glyceryl monostearate as lipid
components, with TWEEN 80 and SPAN 80 as surfactants, employing a melt emulsification sonication
procedure [1]. In another approach, Deodhar et al. created an ultra-long-acting prodrug by modifying
DTG with an 18-carbon fatty acid chain through an ester linkage, forming stable nanocrystals (coined
NM2DTG) that demonstrated sustained plasma drug levels for up to one year following a single injection in
animal studies [6]. Alternatively, Sagiri et al. explored levan-derived nanoparticles using the microbial
polysaccharide levan as a biodegradable carrier, prepared via spray drying technique to produce spherical
nanoparticles ranging from 195-329 nm in size [7]. Each composition strategy offers distinct advantages for

specific applications, from daily oral administration to ultra-long-acting injectable formulations.

Table 2: Formulation Compositions for DTG-Loaded Lipid-Based Nanoparticles

Formulation Lipid . Preparation
Surfactants/Stabilizers Key Outcomes
Type Components Method
Traditional LNP CAPMUL MCM TWEEN 80, SPAN 80 Melt Particle size:
[1] EP, Glyceryl emulsification 155-205 nm;
monostearate sonication Zeta potential:
-11.78 to -26.6
mV; Drug
release: 62-
80.32%
Prodrug 18-carbon fatty ~ Surfactant-coated High-pressure Extended
Nanocrystal [6] acid chain nanocrystal homogenization apparent half-
promoiety life to 167.9
days; Year-long
sustained

release potential
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Formulation Lipid . Preparation
Surfactants/Stabilizers Key Outcomes

Type Components Method

Levan Polymer Levan Not specified Spray drying Particle size:

NP [7] biopolymer 195-329 nm;
Spherical
morphology;
Enhanced
stability in milk
admixture

Nanoemulsion- Dill oil TWEEN 80, Transcutol Spontaneous Ideal for

based In Situ P emulsification + intranasal

Gel [4] thermosensitive delivery;

gelling

Enhanced brain

targeting; 6x
higher Cp 5« IN

brain

Encapsulation Efficiency Analysis and Optimization

Encapsulation efficiency (EE) represents a critical quality attribute in LNP development, directly
impacting therapeutic efficacy, dosing requirements, and manufacturing costs. Traditional calculation
methods often report EE values exceeding 85-90%; however, recent research highlights a significant

discrepancy when accounting for input RNA concentration (EE; ), with values dropping to between 8-

nput%
49% for various RNA cargo types [5]. This distinction is particularly relevant for DTG encapsulation, as
accurate EE assessment ensures proper dosing and economic viability, especially when scaling up

manufacturing processes.

The optimization of encapsulation efficiency involves careful consideration of multiple formulation and
process parameters. The concentration of surfactants and stabilizers significantly influences EE, with
studies demonstrating that SPAN 80 concentration (X1) and sonication duration (X2) can be
systematically optimized using factorial design approaches [1]. Similarly, in vortex tube reactor systems, the
aqueous-to-organic volumetric ratio (X2) emerges as a critical factor, with optimal ratios around 5.278:1

maximizing EE while maintaining desirable particle characteristics [2]. The ionizable lipid component
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plays a crucial role in EE due to its electrostatic interactions with charged drug molecules and its influence
on lipid bilayer properties. Additionally, the manufacturing method itself significantly impacts EE, with
advanced techniques like microfluidics and vortex tube reactors demonstrating superior performance
compared to traditional bulk methods due to their enhanced mixing efficiency and reproducible self-

assembly conditions [2] [3].

Table 3: Encapsulation Efficiency and Performance Characteristics of Lipid-Based Nanoparticles

Dru

Formulation Encapsulation g. Particle In Vitro Drug
. Loading . PDI

System Efficiency (%) . Size (hm) Release

Capacity
Optimized DTG Not specified Not 155-205 Not 62-80.32% over
LNP (F2) [1] specified specified study duration
Vortex Tube 67.75 + 1.55% 36.39 + 166.23 = 0.17 £0.01 Not specified
Reactor LNP [2] 0.83% 0.98
Levan-based Not specified Not 195-329 Not Sustained release
DTG NP [7] specified specified in both milk and

non-milk media

Prodrug Not specified Not Stable Stable Sustained release
Nanocrystal specified over 265 over 265 >367 days in vivo
(NM2DTG) [6] days days
MF59-based 82-85% 4.1-4.25% 112-120.6  Not Controlled release
NLC (Paclitaxel) specified profile

(8]

Experimental Protocols and Methodologies

Lipid Nanoparticle Preparation Using Melt Emulsification
Sonication
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The melt emulsification sonication method represents a robust approach for producing DTG-loaded lipid

nanoparticles with controlled size and encapsulation properties [1].

e Materials: Dolutegravir API, CAPMUL MCM EP, Glyceryl monostearate, TWEEN 80, SPAN 80,
distilled water.

¢ Lipid Phase Preparation: Melt CAPMUL MCM EP and Glyceryl monostearate (in appropriate ratio)
at 60-70°C until forming a clear, homogeneous mixture. Incorporate DTG into the molten lipid phase
with continuous stirring until complete dissolution.

e Aqueous Phase Preparation: Heat aqueous surfactant solution (containing TWEEN 80 and SPAN
80 in optimized concentrations) to the same temperature as the lipid phase (60-70°C).

¢ Primary Emulsion Formation: Slowly add the aqueous phase to the lipid phase while maintaining
high-shear mixing (10,000-15,000 rpm) for 5-10 minutes to form a coarse pre-emulsion.

¢ Sonication: Subject the coarse emulsion to probe sonication (e.g., 100-200 W output) for optimized
time duration (typically 5-15 minutes) using pulsed mode (30s on/30s off) to prevent overheating.
Maintain temperature control using an ice bath during sonication.

e Cooling and Solidification: Allow the formed nanoemulsion to cool gradually to room temperature
with mild stirring, facilitating lipid solidification and nanoparticle formation.

¢ Purification: Remove excess surfactants and unencapsulated drug by dialysis (12-14 kDa MWCO)
or centrifugal filtration.

DTG-Loaded Levan Nanoparticles via Spray Drying

The spray drying technique offers an alternative method for producing DTG-loaded nanoparticles using

biopolymer carriers like levan [7].

e Materials: DTG, Levan polymer (synthesized from Bacillus subtilis MTCC441), suitable organic
solvents, milk for admixture studies.

e Drug-Polymer Solution Preparation: Dissolve Levan polymer in distilled water at appropriate
concentration (typically 0.5-2% wi/v). Separately, dissolve DTG in a suitable organic solvent (e.qg.,
ethanol, acetone) that is miscible with the polymer solution.

¢ Feed Solution Preparation: Slowly add the drug solution to the polymer solution under moderate
stirring to form a homogeneous feed solution for spray drying.

e Spray Drying Parameters: Utilize a laboratory-scale spray dryer with the following optimized
parameters: inlet temperature 110-130°C, outlet temperature 60-80°C, atomization pressure 1-3 bar,
feed flow rate 3-5 mL/min, and aspirator setting 80-100%.

¢ Collection and Storage: Collect dried nanopatrticles from the collection chamber and store in airtight
containers with desiccant at 2-8°C.

e Characterization: Assess particle size, morphology (SEM), encapsulation efficiency, and in vitro drug
release in both conventional media and milk admixtures.
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Analytical Methods for Characterization

Comprehensive characterization of DTG-loaded LNPs is essential for quality control and performance

prediction.

¢ Particle Size and PDI Analysis: Utilize dynamic light scattering (DLS) with appropriate dilution of
nanopatrticles in filtered buffer (e.g., 1:10 to 1:100 dilution) to obtain optimum scattering intensity.
Measure particle size (Z-average), polydispersity index (PDI), and size distribution at 25°C after
equilibration [3].

e Zeta Potential Measurement: Employ laser Doppler micro-electrophoresis with appropriate
dilution in low ionic strength buffer (e.g., 1 mM NaCl) to determine surface charge. Conduct
measurements in triplicate with sufficient runs per measurement (typically 10-15) [3].

¢ Encapsulation Efficiency Determination: Use modified RiboGreen assay for RNA-containing
systems or HPLC/UV-Vis spectroscopy for direct drug quantification [5]. Separate unencapsulated
drug using centrifugal filtration (e.g., 30 kDa MWCO) or dialysis. Calculate both traditional EE% and
EEinputos Using the following equations:

o EE% = (Total drug - Free drug) / Total drug x 100
° EEjhpute = (Total drug - Free drug) / Input drug x 100

¢ In Vitro Drug Release Studies: Employ dialysis method using appropriate membrane (e.g., 12-14
kDa MWCO) against release medium (e.g., PBS pH 7.4, simulated gastric fluid) at 37°C with
continuous stirring. Withdraw samples at predetermined time points and replace with fresh medium to
maintain sink conditions. Analyze drug content using validated HPLC or UV-Vis methods [1] [7].

Visual Experimental Workflows

The development and optimization of DTG-loaded lipid nanoparticles involves systematic processes that can

be visualized through the following workflows:
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Click to download full resolution via product page

Figure 1: Experimental workflow for the preparation and optimization of DTG-loaded lipid nanoparticles
using the melt emulsification sonication method, highlighting key optimization factors that influence critical

quality attributes.

The relationship between critical process parameters and their effects on nanoparticle characteristics can be

visualized through the following diagram:

/
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Figure 2: Relationship map between critical process parameters and quality attributes in DTG-loaded lipid

nanoparticle production, showing both direct effects and interactions through intermediate properties.

Conclusion and Future Outlook

The development of lipid-based nanoparticle formulations for dolutegravir delivery represents a
promising strategy to overcome the drug's inherent limitations, particularly its poor seolubility and

suboptimal bioavailability. Through systematic optimization of formulation components and process
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parameters, researchers have achieved significant advancements in encapsulation efficiency, drug loading
capacity, and release kinetics. The application of quality by design principles and statistical optimization

methodologies has further enhanced the reproducibility and scalability of these formulations.

Future directions in DTG-loaded LNP development should focus on several key areas. First, the translation
of promising laboratory-scale formulations to industrial-scale manufacturing requires further optimization
of scalable production technologies like microfluidics and vortex tube reactors [2]. Second, the
development of targeted delivery systems for specific viral reservoirs, particularly the CNS through
intranasal administration, holds significant potential for managing neuroAIDS [4]. Third, the exploration
of ultra-long-acting formulations based on prodrug approaches could revolutionize HIV treatment
paradigms by enabling weekly, monthly, or even yearly dosing regimens [6]. Finally, comprehensive
preclinical and clinical evaluations will be essential to validate the safety, efficacy, and superior

performance of these advanced DTG delivery systems compared to conventional formulations.

As research continues to advance, lipid-based nanoparticles are poised to significantly impact HIV treatment
strategies by improving therapeutic outcomes, enhancing patient compliance through reduced dosing
frequency, and potentially enabling complete viral eradication from sanctuary sites through targeted delivery

approaches.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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